3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Overview
Description
3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Benzamide Core: The benzamide core is introduced by reacting the benzothiazole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 3-hydroxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide.
Reduction: 3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is explored for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-methylbenzamide: Similar structure but lacks the benzothiazole moiety.
2,3-dimethoxybenzamide: Contains an additional methoxy group and lacks the benzothiazole moiety.
Uniqueness
3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is unique due to the presence of both the methoxy group and the benzothiazole moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-17-14-7-6-12(9-15(14)21-10)18-16(19)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFLDODGKXHODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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